Homobaldrinal has been reported in Patrinia rupestris, Valeriana edulis, and other organisms with data available.

from Valerianaceae roots;

Homobaldrinal

CAS No.: 67910-07-0

Cat. No.: VC1575278

Molecular Formula: C15H16O4

Molecular Weight: 260.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67910-07-0 |

|---|---|

| Molecular Formula | C15H16O4 |

| Molecular Weight | 260.28 g/mol |

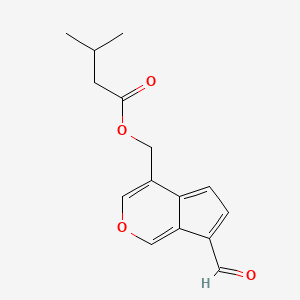

| IUPAC Name | (7-formylcyclopenta[c]pyran-4-yl)methyl 3-methylbutanoate |

| Standard InChI | InChI=1S/C15H16O4/c1-10(2)5-15(17)19-8-12-7-18-9-14-11(6-16)3-4-13(12)14/h3-4,6-7,9-10H,5,8H2,1-2H3 |

| Standard InChI Key | LTVSLKWNAZKBEX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(=O)OCC1=COC=C2C1=CC=C2C=O |

Introduction

Chemical Structure and Properties

Molecular Structure

Homobaldrinal possesses the molecular formula C15H16O4 and a molecular weight of 260.28 g/mol. Its IUPAC name is (7-formylcyclopenta[c]pyran-4-yl)methyl 3-methylbutanoate . The compound's structure features a cyclopenta[c]pyran ring system with a formyl group at position 7 and a methylbutanoate group linked to position 4 through a methylene bridge. This unique structural arrangement contributes to its biological activities and chemical reactivity.

The chemical structure can be represented in various notations:

-

InChI: InChI=1S/C15H16O4/c1-10(2)5-15(17)19-8-12-7-18-9-14-11(6-16)3-4-13(12)14/h3-4,6-7,9-10H,5,8H2,1-2H3

Physical Properties

Homobaldrinal exhibits several characteristic physical properties that are important for understanding its behavior in biological systems and during extraction and isolation procedures. These properties are summarized in the following table:

These physical properties influence homobaldrinal's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion in biological systems. The moderate lipophilicity indicated by the XLogP3 value of 2.4 suggests that homobaldrinal can cross cell membranes while maintaining some degree of water solubility, which is important for its bioavailability.

Chemical Properties

Homobaldrinal's chemical properties are largely determined by its functional groups:

-

Ester group: The compound contains a 3-methylbutanoate ester group, which can undergo hydrolysis under acidic or basic conditions. This susceptibility to hydrolysis may affect its stability in various formulations and during metabolic processes.

-

Formyl group: The presence of an aldehyde (formyl) group makes the compound reactive and susceptible to oxidation and reduction reactions. This reactivity may play a role in its biological activities and potential interactions with cellular components.

-

Pyran ring: The oxygen-containing heterocyclic ring contributes to the compound's polarity and potential for hydrogen bonding, affecting its interactions with biological receptors and proteins.

These functional groups collectively contribute to homobaldrinal's chemical behavior, stability, and biological activities. The relatively low stability of valepotriates in ethanolic solutions, which leads to their transformation into compounds like homobaldrinal, has significant implications for the preparation and storage of valerian-based medicinal products .

Natural Sources and Occurrence

Plant Sources

Homobaldrinal has been identified in several plant species, primarily within the Valerianaceae family. According to published research, the compound has been reported in:

These plants have a long history of medicinal use, with Valeriana officinalis being the most extensively studied and utilized in traditional medicine systems across Europe and Asia for its sedative and anxiolytic properties. The roots and rhizomes of these plants are particularly rich in bioactive compounds, including valerenic acids, valepotriates, baldrinal, homobaldrinal, and various alkaloids and metabolites .

Pharmacological Activities

Other Biological Activities

-

Genotoxic Activity: Research has indicated that homobaldrinal, derived from isovaltrate, shows genotoxic activity in the Salmonella/microbiological assay even without metabolic activation . This finding is significant from a safety perspective, as it suggests potential mutagenic properties.

-

Direct Genotoxic Effects: Studies have reported that homobaldrinal possesses direct genotoxic effects, raising concerns about the long-term safety of valerian preparations, especially those stored for extended periods where valepotriates have degraded to baldrinals and homobaldrinals .

These findings highlight the importance of comprehensive safety assessments when using valerian preparations, especially considering the transformation of valepotriates to potentially genotoxic baldrinals and homobaldrinals during storage and processing. The dual nature of homobaldrinal—possessing both beneficial sedative properties and potential genotoxic risks—exemplifies the complexity often encountered in natural product pharmacology.

Analytical Methods

Detection and Quantification

Several analytical methods have been employed for the detection and quantification of homobaldrinal in plant materials and pharmaceutical preparations:

-

High-Performance Liquid Chromatography (HPLC): This technique is commonly used for analyzing homobaldrinal and related compounds in valerian extracts . HPLC allows for effective separation, identification, and quantification of these compounds with high sensitivity and specificity.

-

Thin Layer Chromatography (TLC): TLC has been used for preliminary screening and separation of homobaldrinal from plant extracts . This technique provides a simple and rapid method for identifying the presence of homobaldrinal in various samples.

-

Mass Spectrometry: Mass spectrometric techniques provide valuable information for structure elucidation and confirmation. The mass spectrum of homobaldrinal shows characteristic fragmentation patterns, with m/z values of 85 (top peak), 260 (2nd highest), and 57 (3rd highest) as reported in the GC-MS data .

-

Infrared Spectroscopy (FTIR): This spectroscopic method has been used for the identification of isolated homobaldrinal components, providing information about the functional groups present in the molecule .

These analytical methods are essential for quality control of valerian-based products, pharmacological studies, and toxicological assessments of homobaldrinal and related compounds.

Isolation Techniques

For the isolation of homobaldrinal from plant materials, several techniques have been documented:

-

Solvent Extraction: Various solvents have been employed for extracting homobaldrinal and related compounds from plant materials. Research on Valeriana officinalis has shown that hexane is particularly effective for extracting active constituents by maceration, compared to other solvents like ethanol, ethyl acetate, and methanol .

-

Soxhlet Extraction: This continuous extraction method has been used with solvents like 70% ethanol to extract compounds from Valeriana officinalis .

-

Preparative TLC: This technique has been utilized for separating and purifying terpenes, including homobaldrinal, from plant extracts .

-

Preparative HPLC: This method allows for the isolation of larger quantities of homobaldrinal with high purity for further studies .

The selection of appropriate extraction and isolation techniques is crucial for obtaining homobaldrinal in sufficient quantities and purity for analytical and pharmacological studies. The choice of method depends on the specific research objectives, required purity, and scale of isolation.

Research Findings

Studies on Sedative Properties

Research on the sedative properties of homobaldrinal has provided insights into its potential therapeutic applications:

Toxicological Studies

Toxicological studies on homobaldrinal have revealed important safety considerations:

-

Research has indicated that homobaldrinal, derived from isovaltrate, exhibits mutagenic activity even without metabolic activation . This finding raises concerns about potential genotoxic effects with long-term use.

-

The compound has been reported to have direct genotoxic effects, which are relevant to the safety assessment of valerian preparations, especially those stored for extended periods where valepotriates have degraded to baldrinals and homobaldrinals .

-

These toxicological findings have prompted recommendations for standardization and quality control of valerian preparations, with suggestions for monitoring or limiting the content of baldrinals and homobaldrinals to ensure safety.

-

The dual nature of homobaldrinal—possessing both beneficial sedative properties and potential genotoxic risks—exemplifies the complexity often encountered in natural product pharmacology and highlights the need for comprehensive safety assessments of herbal medicines.

These toxicological findings underscore the importance of careful consideration when using valerian preparations, particularly for extended periods, and emphasize the need for further research to fully characterize the safety profile of homobaldrinal and related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume